molecular formula C12H12FNO3 B11813532 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11813532
M. Wt: 237.23 g/mol
InChI Key: DHOFIUGZYAUHTM-UHFFFAOYSA-N
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Description

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a carboxylic acid group attached to a quinoline ring system. It has a molecular formula of C12H12FNO3 and a molecular weight of 237.23 g/mol .

Preparation Methods

The synthesis of 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-5-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds such as:

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups.

    2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound lacks the fluorine and methyl groups present in this compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

6-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c1-12(11(16)17)6-10(15)14(2)9-4-3-7(13)5-8(9)12/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

DHOFIUGZYAUHTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)F)C)C(=O)O

Origin of Product

United States

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